molecular formula C3H2F6 B1216460 1,1,1,3,3,3-Hexafluoropropane CAS No. 690-39-1

1,1,1,3,3,3-Hexafluoropropane

Cat. No.: B1216460
CAS No.: 690-39-1
M. Wt: 152.04 g/mol
InChI Key: NSGXIBWMJZWTPY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropane (HFP) is a fluorinated hydrocarbon compound that is used in a variety of applications. It is a colorless, nonflammable gas that is odorless and has a boiling point of -22.1°C. HFP is one of the most commonly used fluorinated compounds due to its low boiling point, low toxicity, and low flammability. It is used in a variety of industrial applications, such as refrigerants, aerosol propellants, and electrical insulation materials. In addition, HFP has been studied for its potential applications in scientific research, such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

1. Solvent Properties and Spectroscopy Applications 1,1,1,3,3,3-Hexafluoropropane has unique solvent properties, particularly useful in enhancing the longevity of radical cations. This characteristic makes it ideal for applications in electron paramagnetic resonance (EPR) spectroscopy and for studies involving radical cations as intermediates in various chemical processes, such as electrophilic aromatic substitution, photochemistry, and spin trapping (Eberson et al., 1997).

2. Refrigeration and Thermal Conductivity The compound has been utilized as an alternative refrigerant in heat pump systems and as a blowing agent. Research on its thermal conductivity provides valuable data for its application in these areas, enhancing the efficiency and performance of refrigeration systems (Pan, Li, & Wu, 2011).

3. Gas Phase Hydrogen-Bonding Studies In the gas phase, this compound's interactions via hydrogen bonding have been quantitatively analyzed using Fourier transform ion cyclotron resonance spectrometry. This research aids in understanding the thermodynamic stability and structural characteristics of the compound (Guerrero et al., 2009).

4. Surface Tension Measurements Studies on the surface tension of this compound contribute to the understanding of its physical properties, which is essential in various industrial applications, particularly in the manufacturing and chemical sectors (Lin, Duan, & Wang, 2003).

5. Thermodynamic Properties and Equation of State Developing equations of state for this compound based on its thermodynamic properties is vital for its use in industrial applications. This research provides a framework for predicting its behavior under different temperature and pressure conditions (Pan, Xinfang, Zhao, & Qiu, 2012).

6. Molecular Structure Analysis Analyzing the molecular structure and conformational compositions of the compound is crucial for understanding its chemical behavior and potential applications in material science and chemistry (Postmyr, 1994).

7. Chemical Synthesis and Polymer Development this compound is used in the synthesis of highly fluorinated polymers, contributing to the development of materials with unique properties like low dielectric constants and high thermal stability, which are valuable in various high-tech industries (Fitch et al., 2003).

8. Concentration Measurement and Fire Suppression Systems Research on measuring the concentration of hexafluoropropane using a mid-infrared quantum cascade laser is significant for its application in aircraft fire suppression systems. This technology offers a precise and fast method for assessing the effectiveness of fire extinguishing agents in critical environments (Yuan, Lu, Guan, & Yang, 2019).

Mechanism of Action

Target of Action

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is primarily used as a fire suppression agent . Its primary targets are the flames and heat sources in a fire. It acts to suppress the fire and prevent further combustion.

Mode of Action

The mode of action of this compound involves the interruption of the combustion process. When used as a fire suppressant, it decomposes to produce Fluorine-containing species that compete with the fuel (such as coal) for OH, H, and O free radicals, thus interrupting the free-radical chain reaction that sustains the fire .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in combustion. By competing for free radicals, it disrupts the chain reactions that sustain the combustion process .

Result of Action

The primary result of the action of this compound is the suppression of fires. By interrupting the combustion process, it prevents the spread of fire and minimizes damage .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure. It is effective in a wide range of conditions, making it a versatile fire suppression agent . It is a greenhouse gas with a global warming potential of 9810 , which means its release into the atmosphere can contribute to climate change.

Safety and Hazards

1,1,1,3,3,3-Hexafluoropropane is an asphyxiant . It may cause frostbite upon sudden release of liquefied gas . It is recommended to avoid breathing vapor or mist, avoid contact with eyes and skin, and wash thoroughly after handling and before eating or drinking .

Biochemical Analysis

Biochemical Properties

1,1,1,3,3,3-Hexafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can interact with membrane proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions. This can lead to altered cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450. This binding can prevent the normal catalytic activity of the enzyme, leading to the accumulation of substrates and the depletion of products. Additionally, this compound can interact with DNA and RNA, causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses can lead to adverse effects, including organ damage and impaired physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be sequestered in specific cellular compartments, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXIBWMJZWTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H2F6
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DSSTOX Substance ID

DTXSID8052435
Record name 1,1,1,3,3,3-Hexafluoropropane
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Molecular Weight

152.04 g/mol
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
Record name Propane, 1,1,1,3,3,3-hexafluoro-
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Boiling Point

-1.1 °C, BP: -1.4 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Density

1.4343 g/cu cm at 0 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Color/Form

Colorless gas

CAS No.

690-39-1, 27070-61-7
Record name 1,1,1,3,3,3-Hexafluoropropane
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Record name Propane, hexafluoro-
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Record name Propane, 1,1,1,3,3,3-hexafluoro-
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Record name Propane, 1,1,1,3,3,3-hexafluoro
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Record name 1,1,1,3,3,3-HEXAFLUOROPROPANE
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Melting Point

-94.2 °C, MP: -93.6 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Synthesis routes and methods I

Procedure details

A 100 g mixture containing 59.0% (CF3)2CHCF2OCH3 (ether A), 20% (CF3)2C=CFOCH3 (ether B), 15.9% toluene and 150 mL water was heated in a Hastelloy™ nickel alloy tube for 3 hours at 135° C. and 6 hours at 200° C. The volatiles were bubbled through a solution of aqueous NaOH and a CaSO4 drying column, and condensed in a dry ice cooled trap to give 12.9 g HFC-236fa identified by its infrared spectrum. The liquid contents of the tube contained two layers. The upper layer, 14.9 g, was shown by 1H and 19F NMR spectroscopy to contain 16.5 wt. percent HFC-236fa and toluene. The combined HFC-236fa from the volatiles and the toluene corresponded to a yield of 15.4 g, 29.0% based on the starting ethers.
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mixture
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(CF3)2C
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Synthesis routes and methods II

Procedure details

A reaction was conducted as described in Example 6 except that benzoic acid was replaced with 105 mmol of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and the amount of PGE was 200 mmol. Desired 2,2-bis[4-(2-hydroxy-3-phenoxypropyloxy)phenyl[-1,1,1,3,3,3-hexafluoropropane was formed in analytical yield of 89% and isolated in a yield of 83%.
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Synthesis routes and methods III

Procedure details

Using essentially the same procedure as in Example 1, an isomeric mixture of the perfluorobutyric acid fluorides (2.67 g with summary acyl fluorides content 81%, 10 mmol), potassium fluoride (0.78 g, 13 mmol), the 1-methoxyheptafluoro-1-isobutene (5.10 g, 96% purity, 23 mmol) was combined in 8.54 g diglyme and agitated at room temperature for 34 hours. The reactor was vented and 5.44 g of material collected in the trap. The material consisted of (GC %): 4.0% starting C4 acyl fluoride, 35.3% C4F9OCH3, 58.5% hexafluoropivaloyl fluoride (C5 acid fluoride) and a trace (0.4%) of diglyme. To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine to yield 1.38 g CF3CH2CF3 (after recondensation), and 95.5 % purity. The products yields were calculated based on the weight of obtained mixtures, their GC % content and purity of starting compounds. Yield of C4F9OCH3 is 77% (from perfluorobutyric acid fluorides and 85% on the consumed fluorides). Yield of CF3CH2CF3 is 39% and C5 acid fluoride -65%.
[Compound]
Name
perfluorobutyric acid fluorides
Quantity
2.67 g
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reactant
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0.78 g
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reactant
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5.1 g
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8.54 g
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Synthesis routes and methods IV

Procedure details

Using essentially the procedure as in Example 1, a mixture of perfluorobutyric acid fluorides (3.77 g with acyl fluoride content of 81%, 14 mmol), KF (1.02 g ,17 mmol), the ethoxyisobutene (4.56 g with purity 88%, 0.18 mmol) in 8.33 g diglyme was agitated at room temperature for four days. The reactor was vented to yield 0.67 g liquid which comprised (GC %): 88% starting acyl fluorides mixture and 8% C4F9OC2H5. The reaction solution remaining in the reactor was vacuum distilled to yield 3.0 g of a mixture which comprised (GC %): 75% C4F9OC2H5, 1.5% C2H5C(CF3)2C(O)F and 7.6% starting vinyl ether. After decarboxylation by treatment with triethylamine, the remaining diglyme solution yielded 1.45 g CF3CH2CF3 (purity 98% contaminated with 1.5% C4F9OC2H5 and 0.5% (CF3)CC2H5C(O)F). Triethylamine recovery gave 2.5 g organic liquid material with b.p. up to 101° C., consisting of (GC %): 2.5% CF3CH2CF3, 42% triethylamine, 9% starting vinyl ether and 29% diglyme. Calculated yields were: C4F9OC2H5, 72% on the consumed acid fluoride mixture, CF3CH2CF3, 75% on consumed vinyl ether.
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Synthesis routes and methods V

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 3
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 4
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 5
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 6
1,1,1,3,3,3-Hexafluoropropane
Customer
Q & A

Q1: How does the presence of 1,1,1,3,3,3-hexafluoropropane units affect the optical properties of polymers?

A2: Studies on fluorine-containing polyethers [] reveal that incorporating this compound enhances transparency in the UV-Vis region. Films made from these polymers exhibit a sharp UV cut-off below 290 nm, rendering them colorless.

Q2: Can polymers containing this compound be used for high-barrier applications?

A3: Yes, poly(hydroxy amide ethers) incorporating this compound units exhibit excellent oxygen barrier properties []. The presence of the hexafluoroisopropylidene group contributes to these desirable barrier characteristics.

Q3: What are the common methods for synthesizing polymers incorporating this compound units?

A3: Several methods have been explored, including:

  • Solution polycondensation: This technique, often employing high temperatures, is used to synthesize various fluorine-containing polymers like polyazomethines [], polyethers [], and polyacetals [], using monomers like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and appropriate co-monomers.
  • Melt polycondensation: This method has been successfully used to synthesize polyaryloxydiphenylsilanes with high glass transition temperatures [], utilizing bisphenols like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.

Q4: How does the choice of solvent affect the polymerization of this compound-containing monomers?

A5: Research on poly(ether ketone) synthesis [] highlights the importance of solvent choice. While supercritical carbon dioxide alone proved ineffective due to monomer and polymer insolubility, incorporating co-solvents like DMAc and NMP in small amounts facilitated polymerization.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H2F6, and its molecular weight is 152.04 g/mol.

Q6: What is the atmospheric lifetime of this compound, and what are its global warming potentials (GWPs)?

A7: Based on its reaction rate with hydroxyl radicals (OH), the atmospheric lifetime of HFC-236fa is estimated to be 210 years []. Its GWPs are calculated as 5610 for a 20-year horizon and 5160 for a 500-year horizon, highlighting its potential contribution to climate change [].

Q7: What are the main applications of this compound?

A7: HFC-236fa has been investigated as:

  • A refrigerant: It serves as a potential replacement for ozone-depleting refrigerants like CFC-114 [].
  • A blowing agent: HFC-236fa is used in the production of polyurethane foams and other foamed plastics, often in mixtures with other blowing agents [, ].
  • A fire suppressant: Studies have explored its effectiveness in inhibiting coal flames, demonstrating its potential in fire suppression applications [].

Q8: How does this compound compare to other blowing agents in terms of performance?

A9: Mixtures containing this compound have been shown to improve the heat insulation behavior of foams, particularly at low temperatures, compared to some other blowing agents [].

Q9: Are there analytical methods for detecting and quantifying this compound in environmental samples?

A10: Yes, techniques like gas chromatography and gas chromatography-mass spectrometry are commonly employed for identifying and quantifying HFC-236fa in atmospheric samples [, ].

Q10: What are the current trends in emissions of this compound?

A11: While global emissions of HFC-236fa are relatively low compared to other HFCs, they are increasing []. This highlights the need for continued monitoring and potential mitigation strategies.

Q11: What is known about the acute inhalation toxicity of this compound?

A12: Studies on rats exposed to a 9:1 mixture of HFC-236fa and 1-bromopropane revealed no deaths or signs of acute toxicity at the tested concentration, suggesting a relatively low acute inhalation toxicity profile [].

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